molecular formula C14H10ClFO2 B6398107 4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261924-98-4

4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398107
CAS RN: 1261924-98-4
M. Wt: 264.68 g/mol
InChI Key: CYNMDAPFLBZEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid (4-CFMBA) is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of 122-123°C and a boiling point of 312°C. 4-CFMBA has an empirical formula of C13H9ClFNO2 and a molecular weight of 260.66 g/mol. It is a versatile compound that can be used in a variety of scientific experiments, and its wide range of uses makes it an invaluable tool in the laboratory.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, which can result in a decrease in inflammation.
Biochemical and Physiological Effects
4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation. In addition, it has been shown to inhibit the growth of certain types of cancer cells, as well as to have an anti-bacterial effect.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% in lab experiments is its versatility. It can be used in a wide range of experiments, and its relatively low cost and easy availability make it an attractive option for researchers. However, it is important to note that 4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is a relatively new compound, and its effects are not fully understood. As such, it is important to use caution when using it in experiments.

Future Directions

Given the versatility of 4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% and its potential for use in a variety of scientific experiments, there are a number of potential future directions for research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug screening and drug development. Additionally, further studies into its mechanism of action and its potential for use in cancer therapy may be of interest. Finally, further research into its ability to inhibit the growth of certain types of bacteria could also be of interest.

Synthesis Methods

The synthesis of 4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is relatively simple and involves the reaction of 4-chlorobenzoic acid with 2-fluoro-4-methylphenol in the presence of an acid catalyst. The reaction is carried out in a two-phase system, with the acid catalyst being added to the organic phase. The reaction is then heated to a temperature of 120-125°C for a period of 2-4 hours, after which it is cooled and the product is isolated. The yield of 4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% is typically around 95%.

Scientific Research Applications

4-Chloro-2-(2-fluoro-4-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in a variety of experiments, including those involving bioassays, drug screening, and spectroscopy. It is also used as a reagent in the synthesis of other compounds, such as 4-chloro-2-(2-fluoro-4-methylphenyl)benzaldehyde and 4-chloro-2-(2-fluoro-4-methylphenyl)benzonitrile.

properties

IUPAC Name

4-chloro-2-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-4-10(13(16)6-8)12-7-9(15)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNMDAPFLBZEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689209
Record name 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-98-4
Record name 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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